molecular formula C18H21N3O3S2 B2367207 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060164-75-1

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2367207
CAS No.: 1060164-75-1
M. Wt: 391.5
InChI Key: QQTKRBDFOKKIFW-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Compounds and Therapeutic Applications

Sulfonamide compounds, which include N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been extensively investigated for their therapeutic potential. Sulfonamides have found applications in a variety of clinical drugs such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. Recent patents and studies highlight the ongoing research into sulfonamide CAIs (Carbonic Anhydrase Inhibitors) targeting specific isoforms for antiglaucoma treatments and the development of novel sulfonamides with antitumor activities. This research underscores the versatility of sulfonamide compounds in drug development, particularly for treating glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as this compound, play a crucial role in the stereoselective synthesis of amines and their derivatives. They have been pivotal in generating diverse piperidines, pyrrolidines, and azetidines, crucial for natural products and compounds with therapeutic applications. This research demonstrates the importance of chiral sulfinamides in medicinal chemistry for creating structurally diverse and biologically active molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).

Sulfonamide Analogs and Biological Activities

N-sulfonylamino azinones, related to this compound, have been extensively researched for their biological activities. These studies have revealed that such compounds exhibit a wide range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. The exploration of N-sulfonylamino azinones underlines the potential of sulfonamide analogs in developing new therapeutic agents for various diseases (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Applications of Sulfonamides

Sulfonamide compounds, including this compound, are also significant in environmental applications. Research into the removal of sulfamethoxazole, a persistent organic pollutant, from aqueous solutions has highlighted the effectiveness of adsorption and advanced oxidation processes. This area of study emphasizes the environmental relevance of sulfonamide compounds in treating water and reducing pollution (Prasannamedha & Kumar, 2020).

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-26(23,24)21-10-4-6-13(11-21)17(22)20-18-19-16-14-7-3-2-5-12(14)8-9-15(16)25-18/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTKRBDFOKKIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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